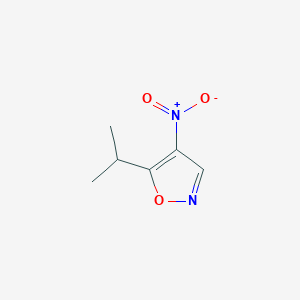

5-Isopropyl-4-nitroisoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122685-99-8 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-nitro-5-propan-2-yl-1,2-oxazole |

InChI |

InChI=1S/C6H8N2O3/c1-4(2)6-5(8(9)10)3-7-11-6/h3-4H,1-2H3 |

InChI Key |

AEHBTLNLCQHPFG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=NO1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C1=C(C=NO1)[N+](=O)[O-] |

Synonyms |

Isoxazole, 5-(1-methylethyl)-4-nitro- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Isopropyl 4 Nitroisoxazole and Its Derivatives

Cyclization-Based Approaches to the Isoxazole (B147169) Core

The formation of the isoxazole ring is the foundational step in the synthesis of 5-isopropyl-4-nitroisoxazole and its derivatives. Various cyclization strategies have been developed to achieve this, primarily involving the reaction of a three-carbon component with a source of hydroxylamine (B1172632) or the cycloaddition of nitrile oxides. researchgate.netnanobioletters.com

Regioselective Cyclocondensation Reactions with Hydroxylamine and 1,3-Bielectrophiles

One of the most traditional and widely used methods for isoxazole synthesis is the cyclocondensation of hydroxylamine with 1,3-bielectrophilic compounds, such as 1,3-diketones or their synthetic equivalents. rsc.orgyoutube.com The regioselectivity of this reaction, which determines the substitution pattern on the resulting isoxazole ring, is a critical aspect.

The reaction of a 1,3-dicarbonyl compound with hydroxylamine proceeds through the initial formation of an imine with one carbonyl group, followed by the attack of the hydroxyl group on the second carbonyl. youtube.com Subsequent dehydration leads to the aromatic isoxazole ring. youtube.com The regioselectivity can be influenced by several factors, including the nature of the substituents on the 1,3-bielectrophile and the reaction conditions, such as pH. core.ac.uk For instance, in the reaction of unsymmetrical 1,3-monothio-diketones with hydroxylamine, the regioselectivity can be controlled by adjusting the pH. Under acidic conditions, the amino group of hydroxylamine preferentially attacks the thiocarbonyl group, while under basic conditions, attack at the carbonyl group is favored. core.ac.uk

Similarly, α,β-unsaturated ketones, enaminones, and other 1,3-difunctionalized units can serve as the three-carbon component. rsc.org The use of β-oxoketene dithioacetals with hydroxylamine has been shown to produce 3- or 5-substituted isoxazoles with high regioselectivity. core.ac.uk

1,3-Dipolar Cycloaddition Reactions Involving Nitrile N-Oxides and Unsaturated Substrates

The 1,3-dipolar cycloaddition of nitrile N-oxides with alkynes or alkenes is a highly effective and versatile method for constructing the isoxazole ring. researchgate.netnih.govmdpi.com This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, allows for the creation of a wide variety of substituted isoxazoles. rsc.org Nitrile oxides are unstable and are typically generated in situ from precursors such as aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation. researchgate.netmdpi.comnih.gov

The regioselectivity of the cycloaddition is a key consideration. Generally, the reaction of a nitrile oxide with a terminal alkyne leads to the formation of a 3,5-disubstituted isoxazole due to steric and electronic effects. mdpi.com However, methods have been developed to control the regioselectivity. For example, ruthenium(II)-catalyzed cycloadditions of nitrile oxides with terminal alkynes can favor the formation of 3,4-disubstituted isoxazoles. nih.gov N-Heterocyclic carbene (NHC) catalysis has also been employed to achieve regioselective synthesis of 3,5-di- and 3,4,5-trisubstituted isoxazoles. rsc.org

The reaction conditions for 1,3-dipolar cycloadditions can be varied, with some reactions proceeding under thermal conditions while others are catalyzed by metals or organocatalysts. nih.govrsc.org

Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies

Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful strategy for the synthesis of fused bicyclic and more complex polycyclic isoxazole systems. nih.govmdpi.comontosight.ai This approach involves a molecule containing both a nitrile oxide precursor and a dipolarophile (an alkene or alkyne), which undergo an intramolecular [3+2] cycloaddition. mdpi.comontosight.ai

The INOC reaction offers several advantages, including the simultaneous formation of two rings and often a high degree of stereocontrol. mdpi.comontosight.ai The regioselectivity of the cycloaddition can be dictated by the structure of the starting material, as the reacting moieties are "locked in place" within the same molecule. mdpi.com This can lead to the formation of isoxazole substitution patterns that are difficult to achieve through intermolecular cycloadditions. mdpi.com For example, INOC has been used to synthesize isoxazoles with a 3,4-substitution pattern, which can be challenging to obtain via conventional intermolecular routes. mdpi.com

INOC has been successfully applied to the synthesis of various complex molecules, including fused isoxazolines and isoxazoles from precursors like N-alkenyl and N-alkynyl iminosugar C-nitromethyl glycosides. nih.gov The nitrile oxide is typically generated in situ from a nitroalkane or an aldoxime. nih.govontosight.ai

Functionalization and Derivatization of Nitroisoxazole Rings

Once the nitroisoxazole core is formed, further functionalization and derivatization can be carried out to introduce or modify substituents on the ring. These reactions are crucial for creating a diverse library of compounds for various applications.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group and its Regioselectivity

The nitro group on the isoxazole ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.netrsc.org This allows for the displacement of the nitro group by a variety of nucleophiles, providing a powerful tool for the functionalization of nitroisoxazoles. researchgate.netrsc.orggrafiati.com

The SNAr reaction on 5-nitroisoxazoles has been shown to be highly regioselective. researchgate.netrsc.orgmdpi.com For instance, in 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group), the nitro group at the 5-position is readily substituted by various O-, N-, and S-nucleophiles. researchgate.netmdpi.comnih.gov This regioselectivity has been exploited to synthesize a wide range of 3,5- and 3,4,5-substituted isoxazoles. researchgate.netrsc.org

The reaction proceeds under mild conditions and tolerates a broad scope of both the 5-nitroisoxazole substrate and the nucleophile, leading to excellent yields. researchgate.netrsc.org This methodology has been used to synthesize bivalent isoxazole-based ligands by reacting 5-nitroisoxazoles with various bis(nucleophiles). mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov The nature of the solvent can influence the reaction outcome; for example, using tert-butanol (B103910) as a solvent can improve the yield of SNAr reactions with certain nucleophiles. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 5-Nitroisoxazoles mdpi.com

| 5-Nitroisoxazole Reactant | Nucleophile | Product | Yield (%) |

| Di-tert-butyl 5-nitroisoxazole-3-carboxylate | Hydroquinone | Di-tert-butyl 5,5'-(1,4-phenylenebis(oxy))bis(isoxazole-3-carboxylate) | 74 |

| Isopropyl 5-nitroisoxazole-3-carboxylate | Ethylenediamine | bis(isoxazoles) with N,N-linear linkers | Good |

| Isopropyl 5-nitroisoxazole-3-carboxylate | 1,2-Ethanedithiol | bis(isoxazoles) with S,S-linear linkers | Good |

Electrophilic Reactions and Substituent Effects on Reactivity

The reactivity of the isoxazole ring towards electrophilic substitution is influenced by the substituents already present. Electron-donating groups (EDGs) activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. numberanalytics.comlibretexts.orgfiveable.me The nitro group in this compound is a strong deactivating group, making electrophilic substitution on the ring challenging. nih.gov

However, the other substituents on the ring can direct the position of any potential electrophilic attack. The directing effect of substituents is a key principle in aromatic chemistry. numberanalytics.comlibretexts.org For example, alkyl groups are generally ortho- and para-directing activators in electrophilic aromatic substitution on benzene (B151609) rings. libretexts.org In the context of the isoxazole ring, the interplay of the electronic effects of the isopropyl group, the nitro group, and the isoxazole ring itself would determine the outcome of electrophilic reactions.

In a related example, the nitration of 3,5-dimethylisoxazole (B1293586) occurs at the 4-position, indicating the directing influence of the methyl groups. rjpbcs.com The resulting 3,5-dimethyl-4-nitroisoxazole (B73060) can then undergo condensation reactions with aldehydes at the 5-methyl group, demonstrating how existing substituents can be modified. rjpbcs.com This suggests that electrophilic reactions on a pre-formed 5-isopropylisoxazole, followed by nitration, could be a potential, though likely less direct, route to this compound. The reactivity and regioselectivity would be governed by the combined electronic effects of the substituents. numberanalytics.comnih.gov

Generation and Reactivity of Isoxazolyl Anions

The direct functionalization of the isoxazole ring through the generation of isoxazolyl anions is a powerful strategy, though it presents challenges due to the ring's sensitivity to basic conditions. researchgate.netsci-hub.se Deprotonation of the isoxazole ring can occur at three distinct positions: C3, C4, and C5. The acidity of these positions varies, with deprotonation at C5 being the most common, while deprotonation at the C3 position can lead to ring-opening. nsf.gov The generation of a 4-isoxazolyl anion is less common and typically requires a two-step process involving halogenation followed by a halogen-metal exchange. dntb.gov.uanih.gov

For a molecule like this compound, direct deprotonation on the isoxazole ring is complicated by the strongly electron-withdrawing nitro group. This group significantly increases the acidity of adjacent protons. Consequently, instead of deprotonation at the C3 position, the protons on the isopropyl group's methyl substituents are more likely to be abstracted, leading to a carbanion. This carbanion can then participate in various reactions, such as Knoevenagel condensation or Michael additions. researchgate.net

However, a general strategy to generate a 4-isoxazolyl anion intermediate for subsequent reactions involves the use of an unsubstituted isoxazole precursor. dntb.gov.uanih.gov This process is outlined below:

4-Iodination: Unsubstituted isoxazole is first subjected to an efficient iodination reaction to produce 4-iodoisoxazole (B1321973). dntb.gov.ua

Halogen-Metal Exchange: The resulting 4-iodoisoxazole undergoes a halogen-metal exchange reaction, often using a "turbo Grignard" reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), to generate the 4-isoxazolyl Grignard species. dntb.gov.uanih.gov

Reaction with Electrophiles: This 4-isoxazolyl anion can then react with a wide range of electrophiles to introduce functionality at the C4 position. dntb.gov.uanih.gov

This methodology allows for the synthesis of multi-functionalized isoxazoles, where substituents can be introduced in a stepwise manner. dntb.gov.ua For the synthesis of the target compound, this would involve introducing the isopropyl and nitro groups in separate steps before or after the formation and reaction of the anion. The instability of many isoxazoles under strongly basic conditions remains a key limitation, often necessitating the use of transition metal catalysts to achieve functionalization under milder conditions. nanobioletters.com

Modern Catalytic and Stereoselective Synthesis of Isoxazole Scaffolds

Recent decades have seen significant progress in the synthesis of isoxazoles, driven by the development of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. researchgate.netresearchgate.net These approaches are critical for constructing complex molecules like this compound and its chiral derivatives.

Transition metal catalysis is a cornerstone of modern isoxazole chemistry, enabling C-H functionalization and cross-coupling reactions that would be difficult to achieve otherwise. researchgate.netresearchgate.net Catalysts based on palladium, rhodium, copper, and iron are widely used to forge new carbon-carbon and carbon-heteroatom bonds on the isoxazole core. researchgate.netorganic-chemistry.orgbohrium.com

Direct C-H Functionalization: This approach involves the direct activation of a C-H bond on the isoxazole ring or its substituents, avoiding the need for pre-functionalized starting materials. mdpi.com For instance, rhodium(III) catalysts have been used for the decarboxylative C-H alkenylation and acylation of isoxazoles. dntb.gov.ua Palladium-catalyzed direct C-H arylation is another key method, though it often requires specific directing groups to control regioselectivity. researchgate.net

Cross-Coupling Reactions: These reactions involve coupling a functionalized isoxazole (e.g., a halo-isoxazole) with a coupling partner. Palladium catalysts are particularly versatile in this domain. bohrium.com For example, a sequential four-step process using iron and palladium catalysts can produce trisubstituted isoxazoles from propargylic alcohols with high efficiency. organic-chemistry.org This strategy highlights the power of uninterrupted reaction sequences in saving time and resources. organic-chemistry.org

Isoxazoles themselves can also serve as versatile building blocks in transition metal-catalyzed annulations to construct various nitrogen-containing heterocycles. rsc.org The labile N-O bond of the isoxazole ring can be cleaved under transition metal catalysis, generating α-imino metal carbene intermediates that undergo further transformations. researchgate.netrsc.orgrsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Isoxazole Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| C-H Alkenylation | Pd(OAc)₂ / AgOAc | 2-Substituted azoles, Acrylates | 5-Alkenylated azoles | mdpi.com |

| Decarboxylative C-H Alkenylation | Rh(III) catalyst | Isoxazole carboxylic acids, Alkenes | Alkenylated isoxazoles | dntb.gov.ua |

| Cascade Cyclization/Alkenylation | Palladium catalyst | Alkynone O-methyloximes, Terminal alkynes | Trisubstituted isoxazoles | bohrium.com |

| Four-Step Synthesis | Fe and Pd catalysts | Propargylic alcohols | Trisubstituted isoxazoles | organic-chemistry.org |

| Ring-Opening/Annulation | Gold(I) catalyst | Ynamides, Isoxazoles | N-Heterocycles | rsc.org |

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, providing access to chiral molecules without relying on metal catalysts. researchgate.net This is particularly relevant for the synthesis of chiral derivatives of this compound, where the nitro group makes the scaffold an excellent Michael acceptor.

Asymmetric Michael Addition: The vinylogous Michael addition is a key reaction for this class of compounds. The methyl or methylene (B1212753) group at the C5 position of 3,5-dialkyl-4-nitroisoxazoles is activated by the adjacent nitro group. researchgate.net This allows it to act as a nucleophile in reactions with α,β-unsaturated aldehydes, catalyzed by chiral organocatalysts like diphenylprolinol silyl (B83357) ethers, to produce highly functionalized chiral isoxazoles with excellent enantioselectivity (up to 96% ee). dntb.gov.uaresearchgate.net Similarly, 3-methyl-4-nitro-5-alkenylisoxazoles can act as Michael acceptors. Their reaction with pyrazol-5-ones, catalyzed by a bifunctional thiourea, yields chiral compounds bearing both isoxazole and pyrazole (B372694) moieties with up to 94% ee. rsc.org A chiral-at-metal rhodium(III) complex has also been successfully used to catalyze the asymmetric vinylogous Michael addition of 5-methyl-4-nitroisoxazoles to α,β-unsaturated 2-acyl imidazoles, achieving yields up to 96% and enantioselectivities up to 97%. rsc.org

Asymmetric Amination: Chiral phosphoric acids have proven effective in catalyzing the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters. rsc.orgnih.gov This method provides access to quaternary α-isoxazole-α-alkynyl amino acid derivatives in high yields (up to 99%) and with excellent enantioselectivities (up to 97%). rsc.orgnih.gov The hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid is crucial for achieving high enantioselectivity. rsc.org Organocatalytic tandem reactions between N-protected hydroxylamines and α,β-unsaturated aldehydes can also provide chiral 5-hydroxyisoxazolidines, which are precursors to β-amino acids, with up to 99% ee. nih.gov

Table 2: Organocatalytic Asymmetric Reactions for Isoxazole Derivatives

| Reaction Type | Catalyst | Nucleophile | Electrophile | Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|---|

| Vinylogous Michael Addition | Diphenylprolinol TBS ether | 3,5-Dialkyl-4-nitroisoxazoles | α,β-Unsaturated aldehydes | up to 96% | dntb.gov.ua |

| 1,6-Addition | Bifunctional thiourea | Pyrazol-5-ones | 3-Methyl-4-nitro-5-alkenylisoxazoles | 83-94% | rsc.org |

| Vinylogous Michael Addition | Chiral Rh(III) complex | 5-Methyl-4-nitroisoxazoles | α,β-Unsaturated 2-acyl imidazoles | up to 97% | rsc.org |

| Mannich-type Addition | Chiral phosphoric acid | 5-Amino-isoxazoles | β,γ-Alkynyl-α-ketimino esters | up to 97% | rsc.orgnih.gov |

| Tandem Reaction | Organocatalyst | N-Protected hydroxylamines | α,β-Unsaturated aldehydes | 90-99% | nih.gov |

Phase-transfer catalysis (PTC) is a versatile and scalable technique for performing reactions between reactants in immiscible phases. mdpi.com In asymmetric synthesis, chiral phase-transfer catalysts, typically quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, are used to shuttle one reactant (usually as an anion) into the organic phase where it reacts with the substrate, all within a chiral environment that directs the stereochemical outcome. rcsi.comcore.ac.uk

This methodology is highly effective for the enantioselective Michael addition to nitroisoxazole derivatives. For example, the conjugate addition of nitromethane (B149229) to 3-methyl-4-nitro-5-styrylisoxazole, a key reaction for producing precursors to the drug pregabalin, can be efficiently catalyzed by a Cinchona-derived phase-transfer catalyst to give the product with good enantioselectivity (72% ee), which can be enhanced to >99% ee through recrystallization. researchgate.net Similarly, the vinylogous Michael addition of γ-lactones and γ-lactams to 3-methyl-4-nitro-5-styrylisoxazoles under the catalysis of Cinchona-derived quaternary ammonium salts provides the corresponding adducts with moderate enantioselectivity (up to 74% ee). mdpi.com

Phase-transfer catalysis has also been applied to the synthesis of isoxazoline-N-oxides through the conjugate addition of bromomalonate to nitroolefins, followed by ring-closing O-alkylation. nih.gov Furthermore, cinchona alkaloid derivatives under phase-transfer conditions can catalyze the cascade reaction of hydroxylamine with enones to produce trifluoromethyl-substituted 2-isoxazolines with excellent selectivity (er = 91:9 to 97:3). thieme-connect.com The catalyst creates a rigid chiral environment that controls the facial selectivity of the nucleophilic attack. thieme-connect.com

Table 3: Phase-Transfer Catalysis for Asymmetric Synthesis of Isoxazole Scaffolds

| Reaction Type | Chiral Catalyst | Reactants | Product | Enantioselectivity | Reference(s) |

|---|---|---|---|---|---|

| Michael Addition | Cinchona-derived PTC | Nitromethane, 3-Methyl-4-nitro-5-styrylisoxazole | Chiral nitro adduct | 72% ee (up to >99% after recrystallization) | researchgate.netrcsi.com |

| Vinylogous Michael Addition | Cinchona-derived PTC | γ-Butenolide, 3-Methyl-4-nitro-5-styrylisoxazoles | Chiral butenolide adduct | up to 74% ee | mdpi.com |

| Conjugate Addition/Cyclization | Chiral PTC | Bromomalonate, Nitroolefins | Isoxazoline-N-oxides | Not specified | nih.gov |

| Cascade Reaction | Cinchona-derived PTC | Hydroxylamine, Enones | Trifluoromethyl-2-isoxazolines | up to 97:3 er | thieme-connect.com |

Chemical Reactivity and Transformation Pathways of 5 Isopropyl 4 Nitroisoxazole

Reactivity Profile of the Nitro Group and Isoxazole (B147169) Heterocycle

The combination of the nitro group and the isoxazole ring creates a unique electronic environment that governs the molecule's susceptibility to various reactions.

Bioreduction Mechanisms and Formation of Reactive Intermediates

The nitro group of 5-isopropyl-4-nitroisoxazole is a key site for bioreduction, a process implicated in the biological activity of many nitroaromatic compounds. This reduction can proceed through a series of one-electron transfer steps, leading to the formation of highly reactive intermediates such as nitro radical anions and nitroso derivatives. uoanbar.edu.iqnih.gov These intermediates can interact with cellular macromolecules, a mechanism often associated with the observed antimicrobial or cytotoxic effects of related compounds. researchgate.net The generation of these reactive species is a critical aspect of the molecule's mode of action in biological systems. uoanbar.edu.iqresearchgate.net

Electrochemical Characterization and Redox Behavior of Nitroisoxazole Derivatives

Cyclic voltammetry studies on nitroisoxazole derivatives reveal their electrochemical behavior, which often mirrors that of other nitro compounds. mdpi.comresearchgate.net These studies typically show a quasi-reversible one-electron transfer process corresponding to the formation of the nitro radical anion (−NO₂/−NO₂·−). mdpi.com The reduction potential is influenced by the substituents on the isoxazole ring. mdpi.comnih.gov In some cases, an irreversible peak corresponding to a mono-electronic transfer coupled with a chemical reaction, such as autoprotonation of the formed radical, can be observed. mdpi.com The presence of labile protons within the molecule's structure can also influence the voltammetric profile, leading to additional peaks corresponding to the formation of hydroxylamine (B1172632) derivatives. mdpi.com

Table 1: Electrochemical Parameters of Nitroisoxazole Derivatives

| Compound | Epc (V) | Ipc (µA) | Epa (V) | Ipa (µA) | ΔEp (mV) | Ipa/Ipc |

| Nitroisoxazole Derivative 1 | -1.32 | - | - | - | - | - |

| Nitroisoxazole Derivative 2 (with labile protons) | -0.93 | - | - | - | - | - |

| Nitroisoxazole Derivative 3 | -1.14 | - | - | - | - | - |

Note: Data is illustrative and based on typical values observed for nitroisoxazole derivatives. mdpi.com Epc = cathodic peak potential; Ipc = cathodic peak current; Epa = anodic peak potential; Ipa = anodic peak current; ΔEp = peak-to-peak separation.

N-O Bond Cleavage and Ring Opening Reactions of the Isoxazole Moiety

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to ring-opening reactions. clockss.orgresearchgate.net This cleavage can be initiated by reductive methods, such as catalytic hydrogenation or the use of reagents like molybdenum hexacarbonyl (Mo(CO)₆) and water, which results in the formation of β-aminoenones. nih.govrsc.orgresearchgate.net The N-O bond can also be cleaved under basic conditions, particularly in 3-unsubstituted isoxazoles. researchgate.netresearchgate.net Furthermore, gold-catalyzed reactions of isoxazoles with ynamides can lead to ring-opening to form α-imino gold carbene intermediates, which can then participate in various annulation reactions. rsc.org In some instances, electrophilic fluorination can also induce N-O bond cleavage. researchgate.net The stability of the isoxazole ring is a significant factor in its synthetic utility, with 3,5-disubstituted isoxazoles generally exhibiting greater stability. clockss.org

Reactions Involving the Alkyl/Methylene (B1212753) Groups Adjacent to the Nitroisoxazole Ring

The presence of the electron-withdrawing nitro group at the 4-position significantly acidifies the protons on the adjacent isopropyl group at the 5-position, facilitating a range of reactions. consensus.app

Reactions Initiated by Carbanion Formation at the 5-Position

The acidic nature of the protons on the 5-isopropyl group allows for the ready formation of a carbanion in the presence of a base. consensus.appbeilstein-journals.org This carbanion is a key reactive intermediate that can participate in various carbon-carbon bond-forming reactions. consensus.appsci-hub.se The stability of this carbanion is enhanced by the electron-withdrawing effect of the 4-nitro group, making it a useful nucleophile in organic synthesis. The generation of this carbanion is a fundamental step in the reactions described in the subsequent sections.

Knoevenagel Condensation and Vinylogous Nitroaldol (Henry) Reactions

The carbanion generated at the 5-position of this compound can undergo Knoevenagel condensation with aldehydes and ketones. consensus.appresearchgate.netwikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Similarly, this carbanion can participate in vinylogous nitroaldol (Henry) reactions. rsc.orgscispace.comresearchgate.netresearchgate.net In this transformation, the carbanion adds to an aldehyde or ketone in a reaction analogous to the classic Henry reaction, yielding β-hydroxy nitro compounds. rsc.orgscispace.com These reactions have been shown to proceed efficiently, sometimes even in water, providing access to a variety of functionalized isoxazole derivatives. rsc.orgscispace.comepa.gov The use of chiral catalysts can lead to the formation of enantiomerically enriched products. acs.org

Table 2: Examples of Knoevenagel and Vinylogous Henry Reactions

| Reaction Type | Electrophile | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel Condensation | Aldehydes | Piperidine, Ethanol | Isoxazole-thiolane hybrids | rsc.org |

| Vinylogous Henry Reaction | Isatins | "on water" | Isoxazole substituted 3-hydroxy-2-oxindoles | rsc.org |

| Vinylogous Henry Reaction | Aldehydes, Trifluoromethyl ketones | "on water" | Henry (nitroaldol) adducts | scispace.com |

| Vinylogous Henry Reaction | Aldehydes | Amine catalyst | Vinylogous nitroaldol adducts | researchgate.net |

Mannich and Michael Addition Reactions and their Cascade Processes

The unique electronic properties of the 4-nitroisoxazole (B72013) ring, particularly the vinylogous nitromethane (B149229) system, allow it to act as a pronucleophile in various carbon-carbon bond-forming reactions, including Mannich and Michael additions.

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. nih.gov It involves an aldehyde, a primary or secondary amine, and a compound with an acidic α-proton. nih.gov The reaction begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. nih.gov While direct examples involving this compound are not prevalent, its 5-alkyl group can be deprotonated to form a stabilized anion, which can theoretically act as the nucleophile in Mannich-type reactions. smolecule.com The development of asymmetric Mannich reactions, often employing chiral catalysts like Cinchona alkaloids, has become a powerful tool for synthesizing chiral nitrogen-containing molecules. researchgate.net

The Michael addition , or conjugate addition, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). rsc.org 5-Alkyl-4-nitroisoxazoles have been successfully employed as heterocyclic vinylogous pronucleophiles in asymmetric vinylogous Michael additions (VMcA). nih.gov The deprotonated 5-alkyl group of the isoxazole acts as the vinylogous nucleophile, attacking the β-position of an electron-poor alkene.

Research has demonstrated the Michael-type conjugate addition of 5-methyl-4-nitroisoxazoles with α,β-unsaturated 2-acylimidazoles, catalyzed by a chiral-at-metal rhodium(III) complex, yielding the corresponding adducts in good yields (80-96%) and with high enantioselectivity (up to 97% ee). youtube.com These reactions can also be part of cascade processes, where the initial Michael addition triggers subsequent intramolecular reactions. For instance, 4-nitroisoxazoles have been shown to undergo highly diastereoselective pericyclic homodomino processes with ethyl vinyl ether, proceeding through bicyclic nitronate intermediates formed from an initial cycloaddition. researchgate.net

Table 1: Examples of Michael Addition Reactions with 4-Nitroisoxazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 5-Alkyl-4-nitroisoxazole + Enal | Organocatalyst | Vinylogous Michael Adduct | Moderate to good yields, good to excellent enantioselectivities | nih.gov |

| 5-Methyl-4-nitroisoxazole + α,β-Unsaturated 2-acylimidazole | Chiral Rhodium(III) complex | Michael Adduct | 80-96% yield, up to 97% ee | youtube.com |

Specific Functional Group Interconversions and Novel Transformations

Conversion of the Isoxazole Nucleus into Carboxylic Acid Derivatives

The 4-nitroisoxazole moiety is recognized as a valuable surrogate for a carboxylic acid group. acs.org The isoxazole ring system can be cleaved under specific conditions to unmask this functionality, providing a strategic route to dicarboxylic acid derivatives and other complex molecules. acs.orgresearchgate.net

The primary method for this transformation is basic hydrolysis. Treatment of a 4-nitroisoxazole derivative with an aqueous base, such as sodium hydroxide, at elevated temperatures leads to the cleavage of the N-O bond and subsequent ring opening. smolecule.comacs.org For example, an allylic-allylic alkylation product derived from 3,5-dimethyl-4-nitroisoxazole (B73060) was successfully converted to a dicarboxylic acid derivative. acs.orgresearchgate.net The process involved treatment with aqueous sodium hydroxide, which hydrolyzed the isoxazole ring, followed by esterification of the resulting dicarboxylic acid to afford the corresponding dimethyl ester in 83% yield, with the original stereochemistry largely preserved. acs.org This strategy highlights the utility of the 4-nitroisoxazole unit as a masked carboxylic acid synthon. core.ac.uk

Base-promoted hydrolysis of nitroisoxazoles can also yield an α-nitroketoxime alongside a carboxylic acid. nih.gov Additionally, reductive cleavage of the isoxazole N-O bond can be achieved using various reagents. Metal carbonyls, such as hexacarbonylmolybdenum ([Mo(CO)₆]) in the presence of water, can induce reductive ring cleavage to yield β-amino enones. rsc.org Low-valent titanium reagents have also been used for the reductive cleavage of isoxazoles and isoxazolines to produce β-enaminoketones and β-hydroxyketones, respectively. researchgate.net

Haloform-Type Amination Reactions on Nitroisoxazole Derivatives

A novel and conceptually new haloform-type reaction has been developed for the aromatic amination of nitroisoxazole derivatives. researchgate.net This "vinylogous nitro-haloform reaction" provides a metal-free method for the N-functionalization of the isoxazole ring. researchgate.net

The reaction leverages the chemical similarity between the vinylogous nitromethane system in 4-nitroisoxazoles (specifically at the 5-methyl or 5-alkyl group) and the structure of methyl ketones. researchgate.net Just as methyl ketones undergo the classic haloform reaction, 3,5-dialkyl-4-nitroisoxazoles can be halogenated and subsequently aminated. The mechanism proceeds through the initial halogenation of the 5-alkyl group to form a 5-trihalomethyl derivative. This intermediate then undergoes a regioselective amination, where an amine nucleophile attacks the C5 position, leading to the displacement of the trihalomethyl group and the formation of a 5-aminoisoxazole. researchgate.net This process has been demonstrated to produce N-functionalized arenes in quantitative yields under mild, metal-free conditions and has been applied in N-protection strategies for amines. researchgate.net

Photochemical Rearrangements and Cyclization Reactions (e.g., to 5-hydroxyimidazolines)

Isoxazoles, including nitro-substituted derivatives, are known to undergo photochemical rearrangements. A significant transformation is their conversion into 5-hydroxyimidazolines under UV irradiation. acs.orgrsc.org This reaction provides an efficient and novel synthesis for 5-hydroxyimidazoline structures, which are not easily accessible through other synthetic routes. acs.org

The mechanism for this photochemical conversion involves the isomerization of the isoxazole into a highly strained 2-acyl-2H-azirine intermediate. smolecule.comacs.org This photogenerated acylazirine is then trapped by an amine present in the reaction mixture. The nucleophilic attack of the amine on the azirine ring leads to ring opening and subsequent cyclization to form the stable 5-hydroxyimidazoline product. acs.org This photochemical pathway underscores the utility of isoxazoles as precursors to other valuable heterocyclic systems through controlled rearrangement reactions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mannich base |

| Cinchona alkaloids |

| 5-Methyl-4-nitroisoxazole |

| 2-Acylimidazole |

| Rhodium(III) |

| Ethyl vinyl ether |

| Spiro tricyclic nitroso acetal |

| Carboxylic acid |

| Sodium hydroxide |

| 3,5-Dimethyl-4-nitroisoxazole |

| Dicarboxylic acid |

| α-Nitroketoxime |

| Hexacarbonylmolybdenum |

| β-Amino enone |

| β-Enaminoketone |

| β-Hydroxyketone |

| 5-Trihalomethyl derivative |

| 5-Aminoisoxazole |

| 5-Hydroxyimidazoline |

| 2-Acyl-2H-azirine |

| Amine |

| Aldehyde |

| Iminium ion |

| Michael acceptor |

| Michael donor |

| Enal |

| Bicyclic nitronate |

| Ester |

Structure Activity Relationship Sar and Molecular Design Principles for Isoxazole Derivatives

Impact of Substituents on Molecular Interactions

The biological activity of isoxazole (B147169) derivatives is profoundly influenced by the nature and placement of substituents on the heterocyclic ring. These substituents modulate the molecule's electronic properties, steric profile, and capacity for non-covalent interactions, all of which are critical for binding to biological targets.

Influence of Electronic and Steric Effects of the Isopropyl and Nitro Groups

The substituents at the C-4 and C-5 positions of the isoxazole ring, specifically the nitro and isopropyl groups, play a significant role in defining the molecule's chemical properties and reactivity.

Steric Effects : The isopropyl group at the C-5 position is a bulky substituent that exerts significant steric hindrance. vulcanchem.com This bulkiness can influence the molecule's conformation and how it fits into a binding pocket. mdpi.comrsc.org For instance, the steric clash between a substituent at the C-5 position and other parts of the molecule can affect the relative orientation of different molecular fragments. In the context of 5-Isopropyl-4-nitroisoxazole, the size of the isopropyl group can dictate regioselectivity in reactions and contribute to the stability of adjacent reactive centers. vulcanchem.com The steric properties of substituents are a key consideration in drug design, as they can enhance binding affinity by promoting a favorable conformation or, conversely, reduce activity by preventing access to the target site. ashp.org

Criticality of the Isoxazole and Nitro Moieties for Observed Activities

The isoxazole ring is not merely a scaffold but is often an essential component for biological activity. rsc.org Similarly, the nitro group is not just a simple substituent; in many cases, it is indispensable for the desired pharmacological effect.

Research has shown that the nitroisoxazole moiety as a whole can be crucial for activity. In one study, replacing the nitro group on a nitroisoxazole derivative with other functional groups such as a primary amine, acetamide, sulfonamide, bromine, or methyl group resulted in inactive compounds. nih.gov This finding strongly suggests the necessity of the nitro group for the observed activity. Furthermore, when the entire nitroisoxazole ring was replaced with other nitroaromatic systems like 4-nitropyrazole, nitropyridine, nitrophenyl, or nitrofuran, the resulting compounds were also found to be inactive or significantly less potent. nih.gov This underscores that it is the specific combination of the isoxazole ring and the nitro group that confers the biological activity, making the nitroisoxazole moiety a critical pharmacophore. The presence of the nitro group is believed to be essential for the bioactivation of certain drugs, leading to the formation of reactive species that are key to their mechanism of action. researchgate.net

The following table summarizes the impact of replacing the nitroisoxazole moiety on biological activity, highlighting its critical nature.

| Original Moiety | Replacement Moiety | Resulting Activity | Reference |

| Nitroisoxazole | Aminoisoxazole | Inactive | nih.gov |

| Nitroisoxazole | Acetamidoisoxazole | Inactive | nih.gov |

| Nitroisoxazole | Bromo-isoxazole | Inactive | nih.gov |

| Nitroisoxazole | 4-Nitropyrazole | Inactive | nih.gov |

| Nitroisoxazole | Nitropyridine | Weakly active | nih.gov |

| Nitroisoxazole | Nitrophenyl | Inactive | nih.gov |

Modifications at Various Positions of the Isoxazole Ring and Linkers

Structure-activity relationship studies often involve systematic modifications at various positions of the isoxazole ring to probe the binding site of a biological target and optimize potency and selectivity.

Modifications at C-3, C-4, and C-5 : The substituents at the C-3, C-4, and C-5 positions of the isoxazole ring can be varied to enhance biological activity. For example, in a series of 3-aryl-4-isoxazolecarboxamides, it was found that para-substitution on an amide phenyl ring at the C-4 position was preferred, while ortho- and meta-substitutions were favored on a phenyl ring at the C-3 position. bohrium.com The substituent at the C-5 position has also been shown to be a key determinant of activity, with studies indicating that this position can tolerate variability and that the presence of a hydrogen bond-donating N-heterocycle can significantly increase potency. bohrium.comacs.org

The table below presents SAR data for modifications at the C-4 linker of a trisubstituted isoxazole series targeting the RORγt receptor.

| Compound | Linker at C-4 | Potency (IC₅₀, nM) | Reference |

| 2 | -NH- | 24 ± 4 | acs.org |

| 3 | -O- | 4.3 ± 0.6 | acs.org |

| 4 | -S- | 360 ± 70 | acs.org |

| 5 | -N(Me)- | 200 ± 20 | acs.org |

Rational Design Strategies for Optimized Isoxazole Scaffolds

The development of potent and selective isoxazole-based therapeutic agents increasingly relies on rational design strategies. These approaches leverage structural information and a deep understanding of molecular interactions to guide the synthesis of optimized compounds.

Structure-Based Design Utilizing Crystallographic Data

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target, often obtained through X-ray crystallography, to design ligands with high affinity and selectivity. Co-crystal structures of isoxazole derivatives bound to their target proteins provide invaluable insights into the specific interactions that govern binding. rsc.org

This structural information allows medicinal chemists to visualize the binding mode of a lead compound and identify opportunities for optimization. For example, the co-crystal structure of a benzo[d]isoxazole derivative in complex with the BRD4(1) bromodomain provided a solid structural basis for subsequent compound optimization, leading to the development of potent and selective inhibitors. This approach enables the rational modification of the isoxazole scaffold to enhance interactions with key amino acid residues in the binding pocket and to displace unfavorable contacts, ultimately improving the compound's pharmacological profile.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Ligand Binding

The binding of isoxazole derivatives to their biological targets is mediated by a variety of non-covalent interactions. nih.gov Among these, hydrogen bonding plays a particularly crucial role in determining binding affinity and specificity.

The nitrogen atom of the isoxazole ring is a common hydrogen bond acceptor. nih.gov Theoretical and experimental studies have shown that in complexes with water, the geometry where the water molecule is hydrogen-bonded to the nitrogen atom is more stable than the one where it is bonded to the oxygen atom. nih.gov In protein-ligand complexes, the isoxazole nitrogen can form key hydrogen bonds with backbone or side-chain residues of the protein. For instance, in a series of RORγt ligands, a pyrrole (B145914) substituent at the C-5 position of the isoxazole ring was found to form a critical hydrogen bond with the main chain carbonyls of specific amino acid residues, significantly enhancing potency. acs.org

Computational Approaches in Predicting and Refining SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to predict and refine the Structure-Activity Relationships (SAR) of novel chemical entities. mdpi.com These in silico techniques provide deep insights into the molecular interactions governing a compound's biological activity, thereby guiding the design of more potent and selective molecules. researchgate.net For isoxazole derivatives, a class of heterocyclic compounds with broad pharmacological potential, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are crucial for accelerating the development of new therapeutic agents. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the efficacy of newly designed molecules. researchgate.netresearchgate.net

2D-QSAR: This approach uses descriptors derived from the two-dimensional representation of a molecule, such as lipophilicity (LogP), polar surface area (TPSA), and molecular weight. ukaazpublications.com Studies on various isoxazole derivatives have successfully employed 2D-QSAR to develop models that correlate these properties with activities like anti-inflammatory effects. nih.gov For instance, a model developed for a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles showed a strong correlation between predicted and observed anti-inflammatory activity, validating the model's predictive power. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). mdpi.com These techniques have been applied to isoxazole derivatives to elucidate the structural requirements for specific biological targets. mdpi.com For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed that hydrophobicity at the R₂ position and an electronegative group at the R₃ position were critical for agonistic activity. mdpi.com Similarly, a QSAR analysis was performed on a series of nitroisoxazole derivatives containing spiro[pyrrolidine-oxindole] to understand their inhibitory action on the MDM2-p53 interaction. scispace.com

The table below summarizes the statistical validation of various QSAR models developed for isoxazole derivatives, demonstrating their robustness and predictive capability.

| Model Type | Target/Compound Series | q² | r² | r²_pred | Reference |

| CoMFA | Isoxazole FXR Agonists | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA | Isoxazole FXR Agonists | 0.706 | 0.969 | 0.866 | mdpi.com |

| MLR | Thiazole Derivatives (PIN1 Inhibitors) | 0.76 | - | 0.78 | researchgate.net |

| ANN | Thiazole Derivatives (PIN1 Inhibitors) | 0.99 | 0.98 | 0.98 | researchgate.net |

| CoMSIA_DH | Schiff Thiazole Base Derivatives | 0.71 | 0.978 | 0.987 | researchgate.net |

Table 1: Statistical results of selected QSAR models for isoxazole and related heterocyclic derivatives. q² (cross-validated r²) and r²_pred (predictive r² for the test set) are key indicators of a model's predictive power.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.comfrontiersin.org

For isoxazole derivatives, docking studies have been widely used to rationalize their biological activities. For example, in a study of novel imidazo-isoxazole derivatives as α-amylase and α-glucosidase inhibitors, molecular docking revealed that the most potent compound (5f) exhibited strong binding energies and formed crucial interactions within the active sites of the enzymes. nih.gov Similarly, docking simulations of newly synthesized isoxazoles against cyclooxygenase (COX) enzymes helped to explain their selective inhibition of COX-2. frontiersin.org In another study, isoxazole-substituted 9-aminoacridines were designed and docked against the SARS-CoV-2 main protease, identifying key residues like HIE41, MET168, and GLN189 as crucial for binding.

The following table presents docking results for several isoxazole derivatives against their respective protein targets.

| Compound/Series | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pr2 | Quinone Reductase 2 (4zvm) | -10.4 | - | tandfonline.com |

| Compound 5f | α-amylase | -5.501 | - | nih.govresearchgate.net |

| Compound 5f | α-glucosidase | -6.414 | - | nih.govresearchgate.net |

| Compound 4a | E. coli DNA gyrase | - | - | mdpi.com |

| Isoxazole 1n | SARS CoV-2 Mpro | > -5.5 | THR25, HIE41, MET49, ASN142, MET168 |

Table 2: Representative molecular docking results for isoxazole derivatives, showing their binding affinities and key interactions with biological targets.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com MD simulations are used to assess the stability of the docked conformation and to gain a deeper understanding of the binding modes. mdpi.comnih.gov

In the study of imidazo-isoxazole derivatives, 100-nanosecond MD simulations confirmed the robust stability of the most active compound (5f) within the active sites of both α-amylase and α-glucosidase, supporting the docking results. nih.gov Likewise, MD simulations were crucial in a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, revealing that the conformational motions of specific loops in the receptor's ligand-binding domain were vital for protein stability and ligand activity. mdpi.com These simulations also highlighted the importance of specific hydrophobic interactions and salt bridges in maintaining the protein-ligand binding. mdpi.com

In Silico ADMET Prediction

Beyond predicting activity, computational methods are also used to evaluate a compound's pharmacokinetic properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). frontiersin.org Early prediction of these properties helps to identify candidates with better drug-likeness and reduces late-stage failures in drug development. ukaazpublications.com

Web-based tools like SwissADME are commonly used to assess these parameters for newly synthesized isoxazole derivatives. frontiersin.org For instance, a study on novel isoxazole derivatives showed that all ten synthesized compounds adhered to Lipinski's rule of five, with most exhibiting high gastrointestinal (GI) absorption. frontiersin.org Another study on isoxazole-substituted 9-aminoacridines predicted their ADMET properties, finding that most compounds were within the recommended ranges for molecular weight, hydrogen bond donors/acceptors, and human serum albumin binding. The predicted properties for a series of bis(isoxazole) modulators of AMPA receptors were also found to be acceptable for potential lead compounds. nih.govresearchgate.net

The table below shows predicted ADMET properties for a selection of isoxazole derivatives from a computational study.

| Compound | Molecular Weight | LogP | H-bond Acceptors | H-bond Donors | Lipinski's Rule Violations |

| Compound 1 | < 500 | 4.63 | 6 | - | 0 |

| Compound 1 (alt) | < 500 | 3.94 | 4 | - | 0 |

| Series 1n,f,c,k,h,a,e,g,b,d | 275.3 - 406.27 | - | 3 - 5.85 | 1 - 2 | 0 |

Table 3: Predicted in silico ADMET and physicochemical properties for representative isoxazole compounds. ukaazpublications.com

By integrating these computational approaches, researchers can effectively build and refine SAR models for isoxazole derivatives, including specific structures like this compound. This synergy of QSAR, docking, MD simulations, and ADMET prediction facilitates a more rational, cost-effective, and efficient design of novel drug candidates with improved potency and pharmacokinetic profiles. tandfonline.com

Computational and Theoretical Investigations of 5 Isopropyl 4 Nitroisoxazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies delve into the electronic makeup of a molecule, which is fundamental to understanding its intrinsic properties and reactivity. nih.gov These methods solve the Schrödinger equation to determine the molecule's wavefunction and energy, from which numerous other properties can be derived. nih.gov

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. ossila.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required for electronic excitation. libretexts.orgwuxiapptec.com

In the context of 5-alkyl-4-nitroisoxazoles, theoretical studies have utilized FMO analysis to understand reaction mechanisms. For instance, in the enantioselective vinylogous amination of these compounds, the HOMO-LUMO energy gap of complexes between a catalyst and the nucleophile was calculated to examine the energetics of the reaction. anu.edu.au A smaller energy gap was found to correlate with a smaller activation free energy barrier for the reaction. anu.edu.au This analysis helps explain how a catalyst can facilitate a reaction by altering the frontier orbital energies of the reactants. unibo.it Electrons typically flow from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile) to form a new bond. ossila.com

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. wuxiapptec.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. wuxiapptec.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. libretexts.orgresearchgate.net |

Density Functional Theory (DFT) Applications in SAR and Reaction Mechanisms

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. mdpi.comcecam.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it applicable to larger systems. mdpi.com It is widely used to investigate reaction mechanisms, optimize molecular geometries, and predict various spectroscopic and thermodynamic properties. mdpi.comscirp.org

DFT is particularly useful for elucidating structure-activity relationships (SAR). By calculating properties like electrostatic potential maps, atomic charges, and frontier orbital energies for a series of related compounds, researchers can rationalize their observed activities. researchgate.net For instance, DFT calculations can establish the mechanism of reactions involving isoxazoles, such as cycloadditions or nucleophilic substitutions. mdpi.com In a study on the amination of 5-alkyl-4-nitroisoxazoles, DFT calculations were employed to model the transition state structures, revealing non-covalent interactions between the catalyst and substrates that dictate the stereochemical outcome. anu.edu.au These calculations can help understand why certain reaction pathways are preferred over others from both kinetic and thermodynamic standpoints. mdpi.com The functional B3LYP is a hybrid functional that has found wide application for organic molecules, providing accurate results for a large number of compounds. mdpi.com

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of organic reactions, particularly cycloadditions. rsc.org MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. nih.gov This theory analyzes the electronic structure of reactants and traces the changes in electron density along the reaction pathway to provide a detailed picture of bond formation and breaking. rsc.orgmdpi.com

For reactions involving nitro-substituted heterocycles like isoxazolines, MEDT has been successfully applied to clarify the molecular mechanism. mdpi.comsemanticscholar.org Studies on [3+2] cycloaddition (32CA) reactions to form isoxazoline (B3343090) rings show that the process can occur via a polar, one-step asynchronous mechanism. mdpi.com MEDT analysis, including the study of Conceptual DFT indices (electrophilicity and nucleophilicity) and Electron Localization Function (ELF) topological analysis, helps to determine the regioselectivity and asynchronicity of bond formation. rsc.orgnih.gov For example, in the reaction between a nitrile N-oxide and an alkene, MEDT can predict which new single bond forms first by analyzing the electron density changes in the transition state. mdpi.com The theory can distinguish between stepwise mechanisms involving zwitterionic intermediates and concerted, one-step processes. nih.gov

Molecular Docking and Dynamic Simulation Studies

While quantum chemical methods describe the intrinsic properties of a molecule, molecular docking and dynamic simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. nih.gov

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein's active site. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. researchgate.net

For isoxazole (B147169) derivatives, molecular docking has been used to rationalize their biological activity. researchgate.net In a study of bis(isoxazole) compounds as modulators for the GluA2 AMPA receptor, docking simulations predicted how the ligands fit into the dimeric ligand-binding domain. researchgate.net The results revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net Similarly, various 2-isoxazolines have been docked into proteins like gelatinase B and cyclooxygenase COX-1 to explore their potential as inhibitors. mdpi.com The simulations can identify the most favorable binding pose and calculate a docking score, which is an estimate of the binding free energy. mdpi.com

Energetic Aspects of Molecular Conformations and Stability

The stability of a molecule is determined by its energy, and different spatial arrangements (conformations) have different energies. Computational methods can calculate these energies to predict the most stable conformation and the energy barriers to interconversion.

In the study of reaction mechanisms, computational analysis of the potential energy surface (PES) is critical. mdpi.com Calculations can determine the Gibbs free energies of reactants, transition states (TS), intermediates, and products. mdpi.comsemanticscholar.org The difference in energy between the reactants and the transition state gives the activation energy, which determines the reaction rate. mdpi.com For example, in the formation of 3-nitro-substituted 2-isoxazolines, calculations showed that the formation of the cycloadducts is thermodynamically favorable. semanticscholar.org The activation barriers were calculated to be in the range of 20–25 kcal·mol⁻¹, indicating the kinetic feasibility of the reaction. mdpi.com These energetic calculations are essential for confirming experimentally observed products and for understanding why certain isomers are formed preferentially. mdpi.comsemanticscholar.org

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicts ligand-receptor binding poses | Identifies key interactions (H-bonds, hydrophobic) and estimates binding affinity. mdpi.comresearchgate.net |

| Potential Energy Surface (PES) Analysis | Maps energy as a function of molecular geometry | Determines reaction pathways, activation energies, and thermodynamic stability of products. mdpi.comsemanticscholar.org |

| Gibbs Free Energy Calculations | Evaluates thermodynamic favorability of a reaction | Predicts reaction spontaneity (ΔG < 0) and the position of chemical equilibrium. mdpi.comsemanticscholar.org |

Mechanistic Investigations through Computational Modeling

Computational modeling has proven to be an invaluable tool for understanding the intricacies of chemical reactions involving 5-isopropyl-4-nitroisoxazole. Through the use of theoretical calculations, researchers have been able to elucidate reaction pathways, characterize transition states, and predict stereochemical outcomes with a high degree of accuracy.

Transition State Characterization and Reaction Pathway Elucidation

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the mechanistic details of reactions such as the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles. anu.edu.aunih.gov In these investigations, the interaction between the 5-alkyl-4-nitroisoxazole nucleophile, a dipeptide-based guanidinium (B1211019) phase-transfer catalyst, and the electrophile is modeled to understand the reaction's progression.

A key aspect of this is the characterization of the transition state (TS) structures. For the amination process, two primary transition state structures, designated as TS2a and TS2b, have been identified and analyzed. anu.edu.au The energetically preferred pathway for the addition of the nitroisoxazole to the azodicarbonate is hypothesized to proceed through TS2a. anu.edu.au

A crucial finding from these theoretical studies is the role of the catalyst in activating the nucleophile. nih.gov The calculations revealed that cooperative multiple hydrogen-bonding and ion-pairing interactions between the nitroisoxazole, sodium acetate (B1210297) (NaOAc), and the catalyst are vital for the deprotonation step. nih.gov This is quantitatively supported by the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. The formation of catalyst-substrate complexes (Cpx1a and Cpx1b) results in a significantly smaller HOMO-LUMO energy gap compared to a simple complex of isopropylamine, acetate, and the nitroisoxazole (Cpx1c), indicating that deprotonation is kinetically more favorable in the presence of the guanidinium catalyst. anu.edu.au

| Complex | Description | EHOMO-LUMO (eV) |

|---|---|---|

| Cpx1a | Guanidinium Complex 1 | 3.21 |

| Cpx1b | Guanidinium Complex 2 | 3.15 |

| Cpx1c | Isopropylamine, CH₃COO⁻, and Nitroisoxazole Complex | 3.96 |

The analysis of the transition states also involves examining key geometric parameters. For instance, the bond lengths within the transition state structure provide insight into the degree of bond formation and breaking. anu.edu.au

Computational Prediction of Stereochemical Outcomes

Computational modeling is particularly powerful in explaining and predicting the stereoselectivity observed in reactions. In the case of the vinylogous amination of 5-alkyl-4-nitroisoxazoles, computational analysis of the transition states provides a clear rationale for the observed stereochemical preference. anu.edu.au

The primary tool used for this analysis is the Non-Covalent Interactions (NCI) plot, which is based on the reduced density gradient. anu.edu.au This method allows for the visualization of different types of non-covalent interactions, such as attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces, which are color-coded for intuitive understanding. anu.edu.au

By comparing the NCI plots for the two diastereomeric transition states, TS2a and TS2b, a significant difference in steric interactions becomes apparent. anu.edu.au The transition state TS2b, which would lead to the minor enantiomer, exhibits a notable region of steric repulsion between the electrophile and the bulky tert-butyl group of the catalyst. anu.edu.au In contrast, the favored transition state, TS2a, which leads to the major product, is stabilized by specific hydrogen bonding and favorable coulombic interactions, with minimized steric hindrance. mdpi.com This model is consistent with an attack on the Si-face of the (Z)-configured heterobenzylic carbanion, which aligns with the experimentally observed product. mdpi.com

| Transition State | Key Interactions | Predicted Outcome |

|---|---|---|

| TS2a | Stabilizing hydrogen bonding and ion-pairing; minimized steric repulsion. | Major Enantiomer |

| TS2b | Significant steric repulsion between the electrophile and the catalyst's tert-butyl group. | Minor Enantiomer |

This computational approach not only confirms the experimental results but also provides a predictive framework for designing new catalysts and substrates to achieve high levels of stereocontrol in similar reactions.

Advanced Spectroscopic and Crystallographic Characterization of Nitroisoxazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is fundamental for determining the molecular structure of 5-isopropyl-4-nitroisoxazole in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the atomic framework can be assembled.

¹H-NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the closely related compound, isopropyl 5-nitroisoxazole-3-carboxylate, the ¹H-NMR spectrum (recorded in CDCl₃ at 400 MHz) shows a septet at approximately 5.36 ppm, which is characteristic of the isopropyl C-H proton, coupled to the six methyl protons. mdpi.com These methyl protons appear as a doublet at around 1.44 ppm. mdpi.com For this compound, similar signals for the isopropyl group are expected. The chemical shift of the C3-H proton on the isoxazole (B147169) ring would provide key structural confirmation.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon environments. In the analogue isopropyl 5-nitroisoxazole-3-carboxylate, signals are observed for the isopropyl methyl carbons (δ ≈ 21.8 ppm) and the methine carbon (δ ≈ 72.0 ppm). mdpi.com The isoxazole ring carbons exhibit distinct shifts, with the C4 carbon atom, bonded to the electron-withdrawing nitro group, appearing significantly downfield. mdpi.com The analysis of this compound would be expected to show characteristic peaks for the isopropyl group and the three distinct carbons of the isoxazole ring.

Table 1: Representative NMR Data for a Related Nitroisoxazole System (Isopropyl 5-nitroisoxazole-3-carboxylate) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ¹H | 5.36 | septet | 6.3 | Isopropyl CH | mdpi.com | | ¹H | 1.44 | doublet | 6.3 | Isopropyl 2xCH₃ | mdpi.com | | ¹H | 7.41 | singlet | - | Isoxazole C4-H | mdpi.com | | ¹³C | 165.4 | - | - | C-NO₂ | mdpi.com | | ¹³C | 158.7 | - | C=O | mdpi.com | | ¹³C | 157.3 | - | Isoxazole C5 | mdpi.com | | ¹³C | 102.5 | - | Isoxazole C4 | mdpi.com | | ¹³C | 72.0 | - | Isopropyl CH | mdpi.com | | ¹³C | 21.8 | - | Isopropyl 2xCH₃ | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn confirms its elemental formula. For isopropyl 5-nitroisoxazole-3-carboxylate, HRMS analysis using electrospray ionization (ESI) found a mass of 223.0325 for the [M+Na]⁺ adduct, which corresponds closely to the calculated mass of 223.0320 for the formula C₇H₈N₂O₅Na⁺. mdpi.com This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Similar analysis for this compound (C₇H₁₀N₂O₃) would be used to verify its composition.

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, offering further validation of its empirical and molecular formula.

Table 2: HRMS Data for a Related Nitroisoxazole

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| Isopropyl 5-nitroisoxazole-3-carboxylate | C₇H₈N₂O₅ | [M+Na]⁺ | 223.0320 | 223.0325 | mdpi.com |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For nitroisoxazole derivatives, the FT-IR spectrum provides clear evidence for key structural features. The most characteristic signals for this compound would be the strong absorption bands corresponding to the nitro group (NO₂). These typically appear as two distinct bands: an asymmetric stretching vibration in the range of 1485–1516 cm⁻¹ and a symmetric stretching vibration between 1352–1377 cm⁻¹. rjpbcs.com Other expected peaks include those for C-H stretching and bending of the isopropyl group and the characteristic vibrations of the isoxazole ring C=N and N-O bonds. rjpbcs.com

Table 3: Typical FT-IR Absorption Bands for Nitroisoxazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1485 - 1516 | rjpbcs.com |

| NO₂ | Symmetric Stretch | 1352 - 1377 | rjpbcs.com |

| C=N | Ring Stretch | 1566 - 1604 | rjpbcs.com |

| C=C | Ring Stretch | 1600 - 1633 | rjpbcs.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to map the electron density and thereby determine atomic positions, bond lengths, and bond angles with very high precision. For chiral molecules, this technique can establish the absolute configuration. Although specific crystallographic data for this compound is not widely published, studies on related compounds like 3,5-diisopropyl-4-nitropyrazole demonstrate how this method reveals details of intermolecular interactions, such as hydrogen bonding, and molecular conformation in the crystal lattice. researchgate.net Such an analysis of this compound would definitively confirm the planar structure of the isoxazole ring and the orientation of the isopropyl and nitro substituents. researchgate.net

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of synthesized compounds. asianpubs.orgpensoft.net A reversed-phase HPLC method, typically using a C18 column, can separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination. asianpubs.org

For isoxazole derivatives that are chiral, Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine enantiomeric excess (ee). anu.edu.aufagg-afmps.be This technique utilizes a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, which interacts differently with each enantiomer, leading to different retention times. fagg-afmps.be The development of a robust chiral HPLC method is critical in asymmetric synthesis to accurately measure the success of an enantioselective reaction. anu.edu.au

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals. wikipedia.org While this compound is not a radical itself, it can be a precursor to radical species. For instance, the one-electron reduction of the nitro group can generate a nitro radical anion. ESR spectroscopy is uniquely suited to characterize such transient species. wikipedia.orgaps.org

The ESR spectrum of the this compound radical anion would be expected to show a characteristic g-factor, which is a measure of the electron's magnetic moment in its chemical environment. uoc.gr Furthermore, the spectrum would exhibit hyperfine coupling, where the unpaired electron's spin interacts with the spins of nearby magnetic nuclei, primarily the ¹⁴N nucleus of the nitro group. uoc.gr This interaction splits the signal into a characteristic pattern (a triplet for a single ¹⁴N nucleus), and the magnitude of this splitting provides insight into the distribution of the unpaired electron's spin density within the molecule. wikipedia.org

Academic and Research Applications of Nitroisoxazoles

Versatility as Synthons and Building Blocks in Complex Organic Synthesis

Nitroisoxazoles are highly valued as versatile building blocks, or synthons, in organic synthesis due to the electron-withdrawing nature of the nitro group and the inherent reactivity of the isoxazole (B147169) ring. researchgate.netrcsi.com The isoxazole ring system can be transformed into a variety of other important functional groups, such as β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds, making it a valuable precursor in multi-step syntheses. researchgate.net

The presence of the nitro group at the C4 position and an alkyl group, such as isopropyl, at the C5 position activates the molecule for a range of chemical transformations. For instance, 5-alkyl-4-nitroisoxazoles can act as nucleophiles at the heterobenzylic position after deprotonation. researchgate.net This reactivity has been exploited in vinylogous Michael reactions, providing access to highly functionalized chiral isoxazole derivatives. dntb.gov.ua A key synthetic application is the Sarti-Fantoni reaction, where the 4-nitroisoxazole (B72013) core undergoes base-promoted hydrolysis to unmask a carboxylate functionality. researchgate.net This transformation highlights the role of the 4-nitroisoxazole core as a latent carboxylate, a feature that is highly valuable in the strategic synthesis of complex target molecules. cnr.it

Furthermore, the introduction of chlorine atoms onto the methyl group of related nitroisoxazoles can generate polyfunctional derivatives, which serve as versatile building blocks for producing other important intermediates. rcsi.com The synthesis of derivatives like 5-isopropyl-4-nitroisoxazole-3-carboxylic acid demonstrates its utility as a starting material for more complex structures. biorxiv.org

Development of Chemical Probes and Biological Tool Compounds (e.g., for mechanistic biological pathway studies)

The nitroisoxazole moiety is a key feature in several potent biological tool compounds used to investigate cellular pathways. A prominent example is the ferroptosis-inducing compound ML210, which contains a nitroisoxazole group. nih.gov Research on ML210 and its derivatives, such as isopropyl-ML210, has revealed that the nitroisoxazole acts as a masked electrophile. nih.gov It is not the intact molecule that is reactive, but rather a metabolite formed within the cell that covalently modifies its target, the glutathione (B108866) peroxidase 4 (GPX4) enzyme. nih.gov This "prodrug" strategy, where the nitroisoxazole is chemically transformed to its active form by the cellular environment, allows for selective targeting and makes these compounds superior tools for the biological interrogation of ferroptosis. nih.gov

The development of such compounds relies on a deep understanding of their structure-activity relationships. Studies have shown that while modifications to the substituents at the 3- and 5-positions of the nitroisoxazole ring are generally well-tolerated, the nitroisoxazole core itself is essential for activity. nih.gov Beyond single-target probes, nitroisoxazoles serve as scaffolds for bivalent ligands designed to interact with complex biological targets like the AMPA receptor. mdpi.comresearchgate.net These tool compounds, featuring two isoxazole units connected by a linker, are used to study the receptor's function and identify potential new neuroprotective drugs. mdpi.comresearchgate.net The synthesis of these complex probes is often achieved through the nucleophilic aromatic substitution (SNAr) of the nitro group on the isoxazole ring. mdpi.com

Applications in General Agrochemical and Pharmaceutical Research and Development

The isoxazole ring is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The inclusion of a nitro group often enhances or modulates the biological activity of these compounds. Derivatives of nitroisoxazole are investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netontosight.aiontosight.ai

In pharmaceutical research , specific derivatives have shown promise in various areas. For example, 3-methyl-4-nitro-5-(substituted styryl)isoxazoles, which share a structural motif with this compound, have been synthesized and evaluated for antioxidant and anti-inflammatory properties. rjpbcs.com Other research has focused on the activity of nitroisoxazole derivatives against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com The mechanism of action for some of these compounds is believed to involve the generation of radical species following the reduction of the nitro group within the parasite, leading to cellular damage. mdpi.com The broad utility in medicinal chemistry is further underscored by the use of nitroisoxazoles in the preparation of valuable, biologically active compounds. rcsi.com

In agrochemical research , nitroisoxazole derivatives are used as building blocks for developing new herbicides and other crop protection agents. researchgate.netchemshuttle.com The pyrazole (B372694) structure, which can be synthesized from isoxazole precursors, is a key component in many commercial agrochemicals. researchgate.net The adaptability of the nitroisoxazole scaffold allows for the creation of diverse molecular libraries, facilitating the discovery of new active ingredients for agricultural applications. researchgate.net

| Compound Class | Research Area | Reported Biological Activity/Application | Reference |

|---|---|---|---|